molecular formula C8H6FNOS B2504037 1-Fluoro-3-isothiocyanato-5-methoxybenzene CAS No. 1360899-87-1

1-Fluoro-3-isothiocyanato-5-methoxybenzene

Cat. No.: B2504037
CAS No.: 1360899-87-1
M. Wt: 183.2
InChI Key: LVZYRJOHUMZCQJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-isothiocyanato-5-methoxybenzene is an organic compound with the molecular formula C8H6FNOS It is characterized by the presence of a fluorine atom, an isothiocyanate group, and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-isothiocyanato-5-methoxybenzene typically involves the introduction of the isothiocyanate group to a fluorinated methoxybenzene precursor. One common method includes the reaction of 1-fluoro-3-amino-5-methoxybenzene with thiophosgene (CSCl2) under controlled conditions to yield the desired isothiocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-3-isothiocyanato-5-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The isothiocyanate group can be reduced to form amines or other nitrogen-containing compounds.

Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-isothiocyanato-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the labeling of biomolecules due to its reactive isothiocyanate group, which can form stable bonds with proteins and peptides.

    Medicine: Research is ongoing into its potential use as a diagnostic tool or therapeutic agent, particularly in the field of cancer research where isothiocyanate compounds have shown promise in targeting cancer cells.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Fluoro-3-isothiocyanato-5-methoxybenzene exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The fluorine atom and methoxy group can also influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

1-Fluoro-3-isothiocyanato-5-methoxybenzene can be compared to other isothiocyanate compounds such as:

    Phenyl isothiocyanate: Lacks the fluorine and methoxy groups, making it less reactive in certain contexts.

    4-Fluoro-3-isothiocyanatotoluene: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

    3-Methoxyphenyl isothiocyanate: Similar structure but lacks the fluorine atom, which can alter its chemical properties and applications.

The presence of the fluorine atom and methoxy group in this compound makes it unique, providing distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-fluoro-3-isothiocyanato-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZYRJOHUMZCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360899-87-1
Record name 1-fluoro-3-isothiocyanato-5-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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